4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid
Description
Primary Chemical Identity
4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid is officially registered under Chemical Abstracts Service number 1086379-75-0. The compound's systematic name reflects its structural composition, indicating the presence of a trifluoromethyl-substituted pyridine ring connected through an oxygen bridge to a benzoic acid moiety. The MDL number MFCD10703523 provides an additional unique identifier for this compound in chemical databases.
The compound's nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the systematic name clearly delineating the substitution pattern and connectivity. The positioning of the trifluoromethyl group at the 6-position of the pyridine ring and the oxy linkage at the 2-position creates a specific geometric arrangement that influences the compound's overall properties.
Alternative Names and Synonyms
Multiple synonymous names exist for this compound, reflecting different naming conventions and structural descriptions. These include 2-(4-Carboxyphenoxy)-6-(trifluoromethyl)pyridine, 4-[[6-(Trifluoromethyl)-2-pyridinyl]oxy]benzoic acid, and Benzoic acid, 4-[[6-(trifluoromethyl)-2-pyridinyl]oxy]-. Each nomenclature variant emphasizes different structural aspects while maintaining chemical accuracy and consistency with established naming protocols.
The variety of accepted names demonstrates the compound's recognition across different chemical databases and research contexts. This nomenclatural diversity also reflects the compound's structural complexity, with each name highlighting specific functional groups or connectivity patterns that may be relevant for particular applications or analytical purposes.
Properties
IUPAC Name |
4-[6-(trifluoromethyl)pyridin-2-yl]oxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)10-2-1-3-11(17-10)20-9-6-4-8(5-7-9)12(18)19/h1-7H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSVTMMIPLAXFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)OC2=CC=C(C=C2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501220664 | |
| Record name | 4-[[6-(Trifluoromethyl)-2-pyridinyl]oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501220664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086379-75-0 | |
| Record name | 4-[[6-(Trifluoromethyl)-2-pyridinyl]oxy]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086379-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[[6-(Trifluoromethyl)-2-pyridinyl]oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501220664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid typically involves the following steps:
Formation of the Pyridine Intermediate: The starting material, 6-(trifluoromethyl)pyridine, is synthesized through the introduction of a trifluoromethyl group onto a pyridine ring. This can be achieved using reagents such as trifluoromethyl iodide and a suitable base.
Coupling Reaction: The pyridine intermediate is then coupled with 4-hydroxybenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final product, this compound, in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group and the benzoic acid moiety can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Coupling Reagents: N,N’-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzoic acid moiety can yield carboxylic acid derivatives, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound is utilized in the development of herbicides and pesticides due to its ability to interact with biological targets in plants and pests.
Materials Science: It is employed in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can bind to its target and modulate its activity, leading to the desired biological effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with 4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid. Key differences lie in substituent positions, electronic effects, and physicochemical properties.
4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic Acid
- Structure : Trifluoromethyl group at the 5-position of the pyridine ring.
- Molecular Formula: C₁₃H₈F₃NO₃ (same as the target compound).
- Molecular Weight : 283.21 g/mol (CAS: 773108-67-1) .
- Key Difference: The positional isomerism of the -CF₃ group (5 vs. 6 on pyridine) alters electronic distribution.
4-{[3-Chloro-5-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic Acid
- Structure : Chlorine at the 3-position and -CF₃ at the 5-position of the pyridine ring.
- Molecular Formula: C₁₃H₇ClF₃NO₃.
4-[5-(Trifluoromethyl)pyrid-2-yl]benzoic Acid
- Molecular Formula: C₁₃H₈F₃NO₂.
- Molecular Weight : 267.20 g/mol (CAS: 223127-47-7).
- Physical Properties : High melting point (287.5–293.5°C), indicating strong intermolecular forces due to the absence of the flexible ether bridge .
- Key Difference : The lack of an oxygen bridge reduces solubility in polar solvents and may limit conformational flexibility in biological interactions.
N-Substituted Pyridin-2-yl Acetamide Derivatives
- Example : N-{5-[4-({4-[3-(Trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (8e).
- Molecular Weight : 538 g/mol.
- Melting Point : 190–193°C .
- Key Difference : The acetamide and piperazine substituents introduce hydrogen-bonding sites, enhancing interactions with biological targets like enzymes or receptors.
Data Table: Comparative Analysis
Biological Activity
4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid, with a molecular formula of C₁₃H₈F₃NO₃ and a molecular weight of 283.20 g/mol, is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₈F₃NO₃ |
| Molecular Weight | 283.20 g/mol |
| CAS Number | 1086379-75-0 |
| MDL Number | MFCD10703523 |
| Appearance | White to light yellow solid |
| Hazard Classification | Irritant |
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted the effectiveness of benzoic acid derivatives in promoting the activity of protein degradation systems such as the ubiquitin-proteasome pathway and autophagy-lysosome pathway in human cells, suggesting a potential role in combating microbial infections and enhancing cellular health .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes, including neurolysin and angiotensin-converting enzyme (ACE), which are crucial in various physiological processes. Inhibition of ACE is particularly relevant in the context of hypertension and cardiovascular diseases . The structural features of this compound may enhance its binding affinity to these enzymes due to the presence of the trifluoromethyl group, which can influence molecular interactions.
Cytotoxicity and Antiproliferative Effects
Studies have shown that related compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures have been tested for antiproliferative activity, indicating that modifications in the benzoic acid scaffold can lead to enhanced bioactivity . However, specific data on the cytotoxicity of this compound remains limited.
Case Studies
- In Vitro Studies : A study evaluated the biological activity of several benzoic acid derivatives, including those with trifluoromethyl substitutions. The results demonstrated that certain derivatives significantly induced proteasomal activity, suggesting a potential application in anti-aging therapies by enhancing protein homeostasis .
- Antimicrobial Efficacy : Another investigation into benzoic acid derivatives revealed broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, with some compounds exhibiting minimum inhibitory concentrations (MICs) comparable to established antibiotics .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The trifluoromethyl group may enhance the lipophilicity and electron-withdrawing properties of the molecule, facilitating stronger interactions with target enzymes.
- Cellular Pathway Modulation : By influencing pathways like autophagy and proteasomal degradation, this compound may assist in maintaining cellular homeostasis and promoting cell survival under stress conditions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid, and how can reaction efficiency be optimized?
- Methodology : Start with nucleophilic aromatic substitution between 6-(trifluoromethyl)pyridin-2-ol and a benzoic acid derivative (e.g., 4-hydroxybenzoic acid) using coupling reagents like DCC or EDCI in anhydrous conditions. Optimize reaction temperature (80–120°C) and solvent polarity (e.g., DMF or THF) to enhance yield. Monitor progress via TLC or HPLC, and purify via recrystallization or column chromatography .
- Key Data : In analogous syntheses, yields >90% are achievable under optimized conditions (e.g., 94% yield for a related pyridine-carboxylic acid derivative) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology : Use a combination of:
- NMR (1H, 13C, 19F) to confirm substituent positions and trifluoromethyl group integration.
- LCMS for molecular weight verification (e.g., ESIMS m/z 311.1 for a related compound) .
- HPLC for purity assessment (target >95%; adjust mobile phase gradients using ammonium acetate buffers for optimal resolution) .
Q. What are the critical physicochemical properties (e.g., solubility, melting point) to consider during experimental design?
- Key Data : Related trifluoromethylpyridine-benzoic acid derivatives exhibit:
- Melting points : ~287–294°C (decomposition may occur above 250°C; use differential scanning calorimetry for precise measurement) .
- Solubility : Limited aqueous solubility; dissolve in DMSO or DMF for biological assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies (e.g., variable receptor binding affinities)?
- Methodology :
- Standardize assay conditions : Control pH, temperature, and solvent concentrations (e.g., DMSO ≤0.1% in cell-based assays) .
- Validate target engagement : Use isotopic labeling (e.g., 18F or 3H) to quantify binding kinetics. Cross-reference with structural analogs (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) to identify substituent effects .
Q. What strategies are effective for improving metabolic stability of this compound in preclinical studies?
- Methodology :
- Modify substituents : Introduce electron-withdrawing groups (e.g., fluorine) at the pyridine ring to reduce oxidative metabolism.
- Prodrug approaches : Convert the carboxylic acid to ester prodrugs (e.g., methyl or tert-butyl esters) to enhance bioavailability .
Q. How can computational modeling guide the optimization of this compound for selective enzyme inhibition?
- Methodology :
- Perform docking studies (e.g., AutoDock Vina) to predict binding poses with target enzymes (e.g., kinases or hydrolases).
- Use QSAR models to correlate trifluoromethyl group orientation with inhibitory potency. Validate predictions with in vitro enzymatic assays .
Q. What analytical techniques are recommended for detecting degradation products under stressed conditions?
- Methodology :
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base).
- UPLC-QTOF-MS : Identify degradation products via high-resolution mass spectrometry and fragment analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
